5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-8-4-5-9-10(7-15-11(9)6-8)12(16)2-1-3-13(17)18/h4-7,15H,1-3H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZJYBHTTNFGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid typically involves several steps:
Starting Material: The synthesis begins with 6-bromoindole as the starting material.
Friedel-Crafts Reaction: The 6-bromoindole undergoes a Friedel-Crafts acylation reaction to introduce the pentanoic acid chain.
Amidation and Reduction: Subsequent steps involve amidation and reduction reactions to form the final product.
Chemical Reactions Analysis
5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex indole derivatives through various chemical reactions, such as Friedel-Crafts acylation and nucleophilic substitution. The presence of the bromine atom on the indole ring enhances its reactivity, allowing for the introduction of different functional groups that can modify its properties and biological activities.
Biological Activities
Antimicrobial Properties
Research indicates that indole derivatives, including 5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid, exhibit antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, some derivatives have shown comparable or superior activity against human cancer cell lines compared to established chemotherapeutics like cisplatin .
Case Studies
-
Indole Derivatives in Cancer Therapy
A study evaluating various indole derivatives found that 5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid exhibited significant antiproliferative activity against multiple human cancer cell lines. The compound's activity was assessed using MTT assays, revealing IC50 values lower than those of commonly used chemotherapy agents . -
Antimicrobial Activity Assessment
Another research project focused on the antimicrobial properties of this compound. It demonstrated effectiveness against several bacterial strains, showcasing its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid involves its interaction with various molecular targets:
Molecular Targets: The indole moiety can interact with multiple receptors and enzymes, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are categorized based on substitutions to the indole ring, modifications to the pentanoic acid chain, or variations in the ketone/amide linkage. Below is a detailed comparison supported by research findings:
Brominated Indole Derivatives
- 2-(6-Bromo-1H-indol-3-yl)acetic Acid Structure: Retains the 6-bromoindole moiety but replaces the pentanoic acid chain with a shorter acetic acid group. Applications: Used in the synthesis of guanidine natural products, such as tubulysins, which exhibit potent cytotoxicity .
(5-Bromo-1H-indol-3-yl)acetic Acid (CAS: 40432-84-6)
Indole-Pentanoic Acid Derivatives
- 5-(2-Aminophenyl)-5-oxopentanoic Acid Structure: Replaces the bromoindole with a 2-aminophenyl group. Biological Role: Identified as a metabolite in carbazole degradation by Pseudomonas sp. Contrast: The amino group introduces nucleophilic reactivity absent in the brominated analog.
- 5-((3-(2-(Diisopropylamino)ethyl)-1H-indol-4-yl)oxy)-5-oxopentanoic Acid Structure: Features an ether linkage and diisopropylaminoethyl substituent on the indole ring. Application: Investigated as a prodrug for psychedelic compounds (e.g., 4-OH-DiPT) due to its hydrolytic stability and bioavailability . Key Difference: The ether-oxygen linkage and bulky substituents likely enhance metabolic stability compared to the unsubstituted bromoindole derivative.
Functionalized Pentanoic Acid Analogs
- 5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic Acid Structure: Incorporates a tetrazine ring for bioorthogonal click chemistry. Applications: Used in hydrogels for 3D cell culture due to rapid crosslinking with norbornene-functionalized polymers .
- 5-Amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic Acid Structure: Contains a thiocarbonothioylthio group for reversible addition-fragmentation chain-transfer (RAFT) polymerization. Role: Serves as a chain-transfer agent for synthesizing thermo-responsive polymers . Divergence: The sulfur-rich side chain facilitates controlled polymer growth, a feature absent in the bromoindole derivative.
Biological Activity
5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid is a compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological effects, including antitumor, antimicrobial, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure features an indole ring, which is known for its presence in many biologically active compounds. The bromine substitution at the 6-position of the indole enhances its reactivity and biological profile.
Antitumor Activity
Several studies have reported the antitumor effects of indole derivatives, including those based on the 5-(6-bromo-1H-indol-3-yl) scaffold. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid | MCF-7 (breast cancer) | Data not available |
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values are generally considered more potent .
Antimicrobial Activity
The antimicrobial properties of indole derivatives have been extensively studied, with promising results against various pathogens. For example, compounds derived from similar indole structures demonstrated effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.56 to 4.17 μM, indicating strong antimicrobial potential .
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory activities. Research indicates that they can inhibit pathways involved in inflammation, such as cyclooxygenase (COX) activity and cytokine release. This suggests a potential application in treating inflammatory diseases like asthma and arthritis .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of an indole derivative on breast cancer cell lines, reporting significant growth inhibition and induction of apoptosis at specific concentrations.
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of several indole derivatives against biofilm-forming bacteria, highlighting their potential in treating chronic infections resistant to standard antibiotics.
- Inflammation Models : In vivo studies demonstrated that certain indole derivatives reduced inflammation markers in animal models of arthritis, suggesting therapeutic potential .
The biological activities of 5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid are likely mediated through multiple pathways:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at G2/M phase, leading to apoptosis in cancer cells.
- Cytokine Modulation : These compounds may modulate cytokine levels, thereby influencing immune responses and inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling indole derivatives with activated carboxylic acid precursors. For example, fluorophenyl-oxopentanoic acid analogs are synthesized via Friedel-Crafts acylation using acid anhydrides or acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) . Yield optimization can be achieved by controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to minimize side reactions .
Q. How can the structural identity of 5-(6-bromo-1H-indol-3-yl)-5-oxopentanoic acid be confirmed experimentally?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the indole ring protons (δ 7.2–7.8 ppm for aromatic protons) and the ketone carbonyl (δ ~200 ppm in ¹³C).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₃H₁₀BrNO₃) with isotopic patterns for bromine.
- X-ray Crystallography : Single-crystal X-ray analysis using SHELX programs (e.g., SHELXL for refinement) provides definitive structural proof .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer :
- Cellular Models : Neuroprotective activity can be assessed in MC65 cells (an Alzheimer’s disease model) by measuring Aβ oligomer inhibition and cell viability via MTT assays .
- Antioxidant Assays : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ROS (reactive oxygen species) detection in neuronal cells .
Advanced Research Questions
Q. How can computational methods predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., amyloid-beta aggregates or kinases).
- MD Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time.
- QSAR : Quantitative structure-activity relationship (QSAR) models can correlate substituent effects (e.g., bromine position) with bioactivity .
Q. What strategies address challenges in characterizing metabolites or degradation products of this compound?
- Methodological Answer :
- LC-HRMS : Liquid chromatography coupled with high-resolution mass spectrometry identifies metabolites by detecting mass shifts (e.g., hydroxylation or dehalogenation).
- Stable Isotope Tracing : Use ¹³C-labeled analogs to track metabolic pathways, as demonstrated in carbazole degradation studies .
- NMR in Metabolism : 2D-NMR (e.g., HSQC, HMBC) resolves complex metabolite structures, such as cyclized derivatives observed in Pseudomonas sp. LD2 cultures .
Q. How can the crystal structure of this compound inform its physicochemical properties?
- Methodological Answer :
- SHELX Refinement : Refine X-ray data with SHELXL to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks affecting solubility) .
- Hirshfeld Surface Analysis : Quantify crystal packing efficiency and predict stability under storage conditions .
Contradictions and Limitations in Current Research
- Synthetic Challenges : Bromine substituents may hinder coupling reactions, requiring protective group strategies (e.g., tert-butoxy protection for carboxylic acids) .
- Bioactivity Variability : Structural analogs show differing potencies; e.g., fluorophenyl derivatives exhibit lower Aβ inhibition than methoxy-substituted indoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
